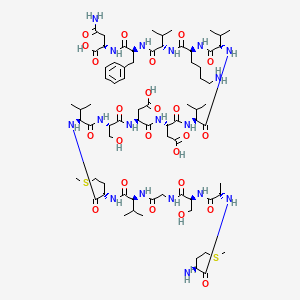
S3 Fragment
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The S3 Fragment is a biologically active peptide featuring the amino-terminal phosphorylation site unique to Xenopus ADF/cofilin. This site is the target of LIM kinase (LIMK) phosphorylation. LIMK1, a pivotal regulator of the actin cytoskeleton, phosphorylates ADF/cofilin at serine-3, leading to its inactivation. As a segment of the S3 peptide harboring the serine-3 sequence, this fragment serves as a widely recognized competitive inhibitor of LIMK1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the S3 Fragment involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The peptide is then lyophilized for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
The S3 Fragment undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction involving the this compound is phosphorylation at the serine-3 site by LIM kinase.
Dephosphorylation: The reverse reaction, where the phosphate group is removed, can also occur under specific conditions.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires ATP as a phosphate donor and the presence of LIM kinase.
Dephosphorylation: This reaction requires phosphatases that can remove the phosphate group from serine-3.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of the this compound, which is inactive in terms of actin depolymerization. The dephosphorylated form is the active form that can bind to actin and promote its depolymerization .
Applications De Recherche Scientifique
The S3 Fragment has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study phosphorylation and dephosphorylation reactions.
Biology: The this compound is used to investigate the regulation of the actin cytoskeleton and cell motility.
Medicine: It serves as a tool to study diseases related to actin cytoskeleton dysregulation, such as cancer and neurodegenerative disorders.
Mécanisme D'action
The S3 Fragment exerts its effects by acting as a competitive inhibitor of LIM kinase. When phosphorylated by LIM kinase at the serine-3 site, the this compound becomes inactive and cannot bind to actin. This phosphorylation event is crucial for regulating the actin cytoskeleton. The molecular target of the this compound is the serine-3 site on ADF/cofilin, and the pathway involved is the LIM kinase signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
ADF/Cofilin: The full-length protein that includes the S3 Fragment sequence.
Phosphorylated ADF/Cofilin: The phosphorylated form of ADF/cofilin, which is inactive.
Other LIM Kinase Inhibitors: Compounds that inhibit LIM kinase activity but may not target the serine-3 site specifically.
Uniqueness
The this compound is unique in its ability to specifically inhibit LIM kinase by targeting the serine-3 site on ADF/cofilin. This specificity makes it a valuable tool for studying the regulation of the actin cytoskeleton and developing targeted therapies .
Propriétés
Formule moléculaire |
C73H120N18O24S2 |
|---|---|
Poids moléculaire |
1698.0 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1 |
Clé InChI |
XDZUZFMELIKYJX-UHKLPSQNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


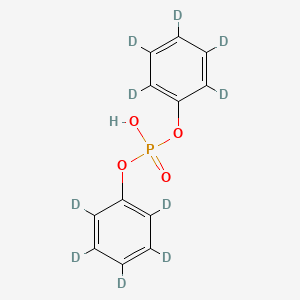
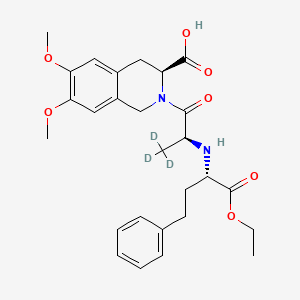
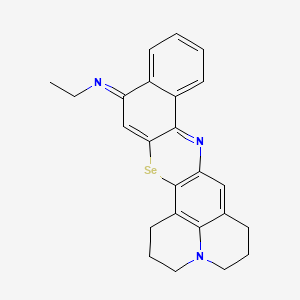
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
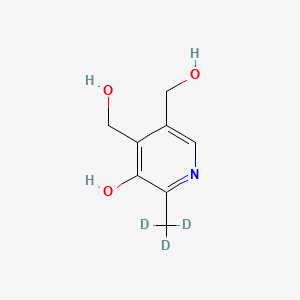
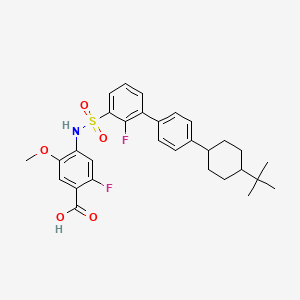
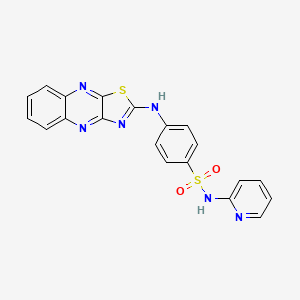
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
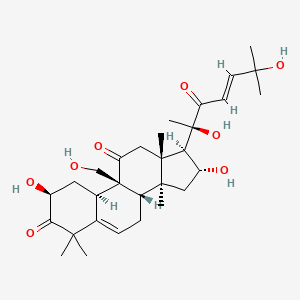
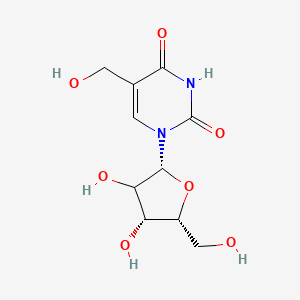
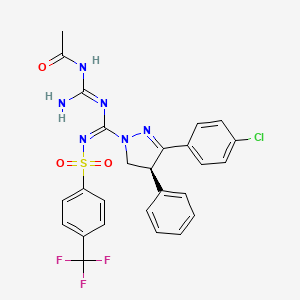
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

